molecular formula C13H19N B13249267 N-(butan-2-yl)-2,3-dihydro-1H-inden-1-amine

N-(butan-2-yl)-2,3-dihydro-1H-inden-1-amine

Cat. No.: B13249267
M. Wt: 189.30 g/mol
InChI Key: AGRBDBHPYXNIKV-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-2,3-dihydro-1H-inden-1-amine is an organic compound that belongs to the class of amines It features a butan-2-yl group attached to a 2,3-dihydro-1H-inden-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-2,3-dihydro-1H-inden-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydro-1H-inden-1-amine with butan-2-yl halide under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(butan-2-yl)-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(butan-2-yl)-2,3-dihydro-1H-inden-1-amine: shares structural similarities with other amines and indene derivatives.

    Butan-2-yl N-(4-x-phenyl)thiocarbamates: These compounds have similar butan-2-yl groups but differ in their functional groups and overall structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of the butan-2-yl group and the 2,3-dihydro-1H-inden-1-amine structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-butan-2-yl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C13H19N/c1-3-10(2)14-13-9-8-11-6-4-5-7-12(11)13/h4-7,10,13-14H,3,8-9H2,1-2H3

InChI Key

AGRBDBHPYXNIKV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1CCC2=CC=CC=C12

Origin of Product

United States

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